
N-(4-methoxyphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-piperidinamine, also known as MeOPP, is a synthetic compound that belongs to the class of piperidine derivatives. MeOPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
N-(4-methoxyphenyl)-3-piperidinamine acts as an agonist of dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine binds to the dopamine receptors and activates them, leading to an increase in dopamine release and subsequent activation of downstream signaling pathways. N-(4-methoxyphenyl)-3-piperidinamine also acts as an inhibitor of serotonin reuptake, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release, modulation of neurotransmitter systems, and inhibition of cancer cell growth. N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-(4-methoxyphenyl)-3-piperidinamine is a useful tool for studying the dopamine and serotonin systems in the brain, as it can selectively activate dopamine receptors and inhibit serotonin reuptake. However, N-(4-methoxyphenyl)-3-piperidinamine has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-3-piperidinamine, including:
1. Investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of drug addiction and schizophrenia.
2. Development of more stable and soluble forms of N-(4-methoxyphenyl)-3-piperidinamine for use in lab experiments.
3. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.
4. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of cancer.
5. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs for the treatment of various disorders.
合成法
N-(4-methoxyphenyl)-3-piperidinamine can be synthesized through a series of chemical reactions involving piperidine and 4-methoxyphenylamine. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
N-(4-methoxyphenyl)-3-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
In pharmacology, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its potential use as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
N-(4-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZMBIYLQOOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
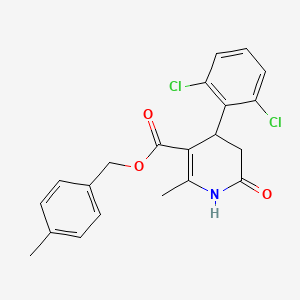
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
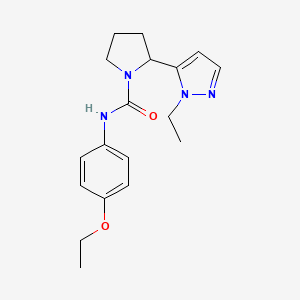
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)
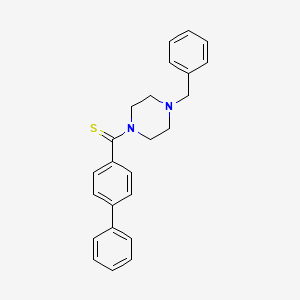
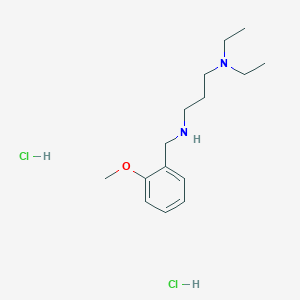
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)
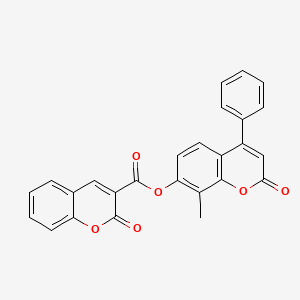

![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)